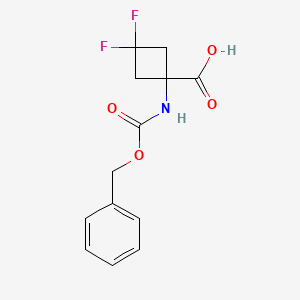
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro groups and a phenylmethoxycarbonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via a difluoromethylation reaction, which can be achieved using difluoromethylating agents under specific conditions.
Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and reaction conditions to facilitate large-scale synthesis.
化学反应分析
Types of Reactions
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the phenylmethoxycarbonylamino moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 3,3-Difluoro-1-(methoxycarbonylamino)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(phenylamino)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(benzylamino)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is unique due to the presence of both difluoro groups and a phenylmethoxycarbonylamino group, which confer distinct chemical and biological properties
生物活性
3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features a cyclobutane ring substituted with difluoro and phenylmethoxycarbonylamino groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Inhibitors can alter substrate availability and enzyme kinetics, leading to changes in cellular metabolism.
- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Effects :
- Inflammation Modulation :
- Enzymatic Activity :
属性
IUPAC Name |
3,3-difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-13(15)7-12(8-13,10(17)18)16-11(19)20-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEONRICTAYAILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














